

Introduction: The Significance of β -Amino Acids in Peptide Science

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Compound of Interest

Compound Name: *H-Ala-Beta-Ala-OH*

Cat. No.: *B1631853*

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While the twenty proteinogenic α -amino acids form the primary basis of life, the scientific community has shown a growing interest in peptides incorporating non-standard amino acids, particularly β -amino acids. β -Alanine, the only naturally occurring β -amino acid, is a cornerstone of this field.[1][2] Unlike its α -isomer, where the amino group is attached to the α -carbon, β -alanine has its amino group on the β -carbon, a structural distinction that imparts unique conformational properties to the peptides it forms.

The most well-known β -alanine-containing dipeptide is carnosine (β -alanyl-L-histidine), a molecule with significant physiological roles, including intracellular pH buffering and antioxidant activities.[3] The study of carnosine has paved the way for investigating other β -alanine dipeptides, such as **H-Ala-Beta-Ala-OH**, to explore novel biochemical functions and therapeutic potentials. This guide delves into the specifics of **H-Ala-Beta-Ala-OH**, a molecule at the intersection of natural product chemistry and modern peptide synthesis.

Historical Context: The Convergence of Discovery and Technology

A specific "discovery" date for **H-Ala-Beta-Ala-OH** is not documented in the scientific literature. Its existence is a logical consequence of two parallel streams of scientific advancement: the

discovery of its constituent amino acids and the development of robust peptide synthesis methodologies.

- **Discovery of β -Alanine:** β -Alanine was first identified in the early 20th century as a component of carnosine.[2] Its role as the rate-limiting precursor in carnosine synthesis has since been a major focus of research, particularly in the context of athletic performance and muscle physiology.[4][5]
- **The Dawn of Peptide Synthesis:** The ability to chemically link amino acids was pioneered by Emil Fischer. However, the true revolution in creating custom peptides came with the invention of Solid-Phase Peptide Synthesis (SPPS) by R. Bruce Merrifield.[6] This technique, which involves building a peptide chain on an insoluble resin support, dramatically simplified the synthesis process, allowing for the efficient and high-purity production of peptides that were previously difficult to assemble.[7][8][9]

The synthesis of **H-Ala-Beta-Ala-OH** became feasible and straightforward with the commercial availability of its protected precursors, such as Fmoc- β -Ala-OH, and the refinement of SPPS protocols.[10]

Synthesis of H-Ala-Beta-Ala-OH: A Representative Technical Protocol

The most common and efficient method for synthesizing **H-Ala-Beta-Ala-OH** is through Fmoc-based Solid-Phase Peptide Synthesis (SPPS). The following protocol details a representative workflow.

Principle of the Method

The synthesis begins by attaching the C-terminal amino acid (L-alanine) to a solid support resin. The peptide is then elongated by sequentially adding the next amino acid (β -alanine). The $N\alpha$ -amino group of each incoming amino acid is temporarily protected with the base-labile Fluorenylmethyloxycarbonyl (Fmoc) group. A cycle of deprotection (removing the Fmoc group) followed by coupling (forming the peptide bond) is repeated until the desired sequence is assembled. Finally, the completed dipeptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously.

Materials and Reagents

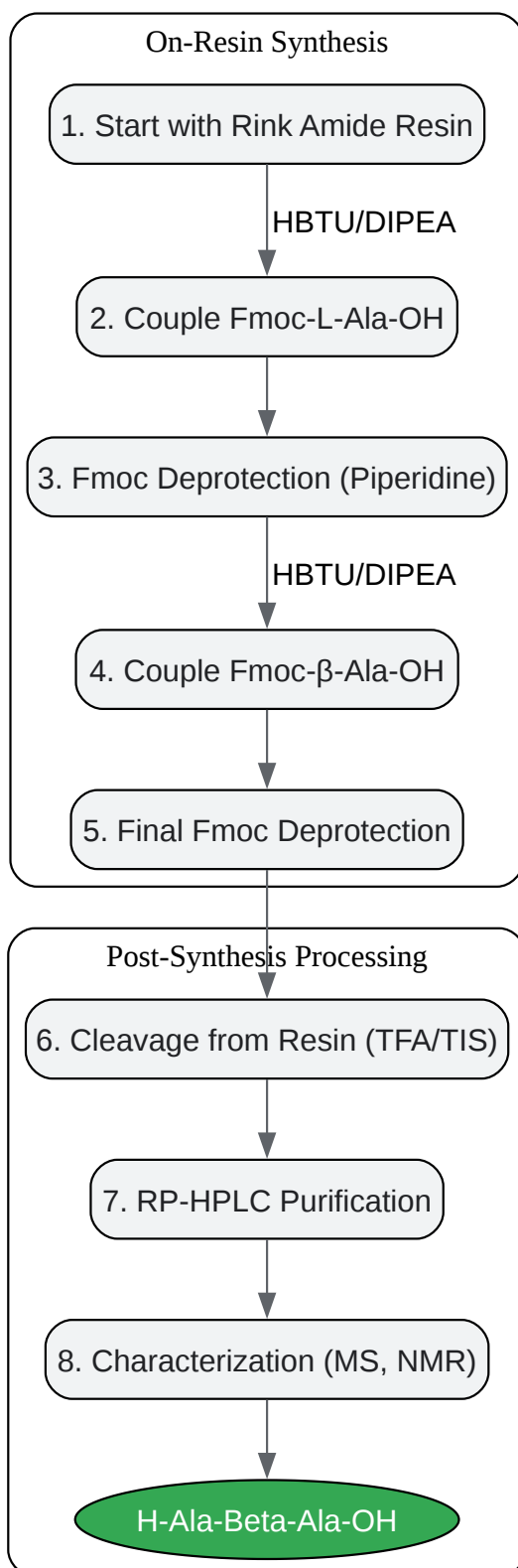
Reagent/Material	Purpose
Rink Amide MBHA Resin	Solid support for peptide amide synthesis.
Fmoc-L-Ala-OH	Protected C-terminal amino acid.
Fmoc- β -Ala-OH	Protected N-terminal amino acid.
Dimethylformamide (DMF)	Primary solvent for washing and reactions.
Dichloromethane (DCM)	Solvent for washing.
20% Piperidine in DMF	Reagent for Fmoc-deprotection.
HBTU	Coupling/activating agent.
DIPEA	Base for activation and coupling.
Trifluoroacetic Acid (TFA)	Reagent for cleavage from resin.
Triisopropylsilane (TIS)	Scavenger to prevent side reactions.
HPLC-grade Water & Acetonitrile	Solvents for purification.

Step-by-Step Synthesis Protocol

- Resin Preparation & First Amino Acid Loading:
 - Swell the Rink Amide resin in DMF in a reaction vessel for 30 minutes.
 - Drain the DMF and add 20% piperidine/DMF. Agitate for 10 minutes to remove the resin's initial Fmoc group. Repeat once.
 - Wash the resin thoroughly with DMF (3x) and DCM (3x).
 - Couple the first amino acid, Fmoc-L-Ala-OH, to the resin using an activating agent like HBTU and a base such as DIPEA in DMF.^[11] The activation involves forming an active ester, which then readily reacts with the free amine on the resin.^{[1][12]} Agitate for 2 hours.
 - Wash the resin to remove excess reagents.

- Peptide Elongation Cycle (Addition of β -Alanine):
 - Deprotection: Add 20% piperidine/DMF to the resin and agitate for 10 minutes to remove the Fmoc group from the L-alanine residue.[13] Drain and repeat.
 - Washing: Wash the resin thoroughly with DMF (5x) to remove all traces of piperidine.
 - Coupling: Dissolve Fmoc- β -Ala-OH, HBTU, and DIPEA in DMF. Add this solution to the resin. HBTU rapidly activates the carboxylic acid of Fmoc- β -Ala-OH, allowing for efficient peptide bond formation.[14][15] Agitate for 2 hours.
 - Washing: Wash the resin with DMF (3x) and DCM (3x) to remove unreacted reagents.
- Final Fmoc Deprotection:
 - Repeat the deprotection step with 20% piperidine/DMF to remove the final Fmoc group from the N-terminal β -alanine.
 - Wash the resin thoroughly with DMF (5x) and DCM (5x), then dry the peptidyl-resin under vacuum.
- Cleavage and Deprotection:
 - Prepare a cleavage cocktail of 95% TFA, 2.5% Water, and 2.5% TIS.[16] TIS acts as a scavenger to quench reactive cations generated during cleavage, protecting the peptide from degradation.
 - Add the cleavage cocktail to the dried resin and agitate at room temperature for 2-3 hours. [17][18]
 - Filter the resin and collect the filtrate containing the crude peptide.
- Purification:
 - Precipitate the crude peptide from the TFA solution by adding cold diethyl ether.
 - Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.

- Dissolve the crude peptide in a minimal amount of water/acetonitrile solution.
- Purify the peptide using reversed-phase high-performance liquid chromatography (RP-HPLC) on a C18 column.[19][20][21]



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Fig 1. Workflow for the Solid-Phase Peptide Synthesis (SPPS) of **H-Ala-Beta-Ala-OH**.

Characterization and Physicochemical Properties

Confirming the identity and purity of the synthesized dipeptide is a critical step. This is achieved through a combination of analytical techniques and the measurement of its physical properties.

Physicochemical Data

The following table summarizes key properties for **H-Ala-Beta-Ala-OH**.

Property	Value	Source
Molecular Formula	C ₆ H ₁₂ N ₂ O ₃	PubChem
Molecular Weight	160.17 g/mol	PubChem
Appearance	White crystalline powder	Typical for peptides
Solubility	Soluble in water	Inferred from polarity

Analytical Characterization

- **Mass Spectrometry (MS):** Electrospray ionization mass spectrometry (ESI-MS) is used to confirm the molecular weight. The expected [M+H]⁺ ion would be observed at m/z 161.18. Tandem MS (MS/MS) can be used to sequence the peptide. Fragmentation would yield characteristic b- and y-ions, confirming the β-Ala → L-Ala sequence.[\[22\]](#)[\[23\]](#) The presence of a β-alanine residue can lead to unique fragmentation patterns compared to α-amino acid peptides.[\[24\]](#)
- **Nuclear Magnetic Resonance (NMR) Spectroscopy:** ¹H and ¹³C NMR spectroscopy provides detailed structural information. The chemical shifts of the α- and β-protons of each residue are distinct and confirm the connectivity and isomeric purity of the dipeptide.[\[25\]](#)[\[26\]](#) For instance, the proton signals for the β-alanine moiety will differ significantly from those of the L-alanine residue.

Fig 2. Chemical structure of **H-Ala-Beta-Ala-OH** (β-Alanyl-L-alanine).

Potential Biological Significance and Future Directions

While **H-Ala-Beta-Ala-OH** does not have a well-documented biological role like carnosine, its structure suggests several areas for potential investigation.

- **Metabolic Precursor:** It could serve as a substrate for peptidases. Specifically, β -aminopeptidases, which cleave N-terminal β -amino acid residues, could hydrolyze this dipeptide.[27] The specificity and kinetics of this interaction could be a subject of study. The existence of cytosolic beta-alanyl-lysine dipeptidases suggests that enzymes capable of processing β -alanyl peptides are present in mammals.[28]
- **Neurotransmitter Analogue:** β -alanine itself is considered a neurotransmitter, modulating GABAergic and glutamatergic systems.[29][30] It is plausible that dipeptides containing β -alanine could have neuromodulatory effects, potentially acting as prodrugs or having their own receptor interactions.
- **Tool for Enzyme Discovery:** Fluorogenic or chromogenic substrates based on β -alanyl peptides have been used to detect and characterize microbial enzymes, such as β -alanyl aminopeptidases in organisms like *Pseudomonas aeruginosa*. [11] **H-Ala-Beta-Ala-OH** can serve as a fundamental structure for developing more complex probes for enzyme activity.

The field is open for researchers to explore the metabolism, distribution, and specific biological activities of this and similar β -alanine-containing dipeptides.



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Fig 3. Conceptual diagram of **H-Ala-Beta-Ala-OH** hydrolysis by a β -aminopeptidase.

Conclusion

H-Ala-Beta-Ala-OH represents a simple yet intriguing molecule at the confluence of natural product chemistry and synthetic peptide science. While it lacks a singular, celebrated discovery story, its existence is a testament to the power of modern chemical synthesis. This guide has provided a robust, technically grounded framework for its synthesis via SPPS, its analytical characterization, and its potential roles in biological systems. As the exploration of non-

proteinogenic amino acids in drug discovery and chemical biology continues to expand, a thorough understanding of fundamental building blocks like **H-Ala-Beta-Ala-OH** is essential for the scientific community.

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